2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide is a complex organic compound characterized by its unique structural features, including a chloro group, an isopropylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The synthesis begins with the preparation of 4-(isopropylsulfonyl)phenylacetic acid. This can be achieved through the sulfonation of 4-isopropylphenylacetic acid using chlorosulfonic acid.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-aminobenzamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Chlorination: The final step involves the chlorination of the benzamide derivative using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it into a hydrogen atom or other functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or sodium methoxide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new organic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, influencing their activity. The benzamide moiety may also play a role in binding to biological targets, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(4-(isopropylsulfonyl)phenyl)acetamido)benzamide
- 2-chloro-N-(2-(2-(4-(methylsulfonyl)phenyl)acetamido)phenyl)benzamide
- 2-chloro-N-(2-(2-(4-(ethylsulfonyl)phenyl)acetamido)phenyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide stands out due to the presence of the isopropylsulfonyl group, which can enhance its solubility and reactivity. This unique feature may contribute to its distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-16(2)32(30,31)18-13-11-17(12-14-18)15-23(28)26-21-9-5-6-10-22(21)27-24(29)19-7-3-4-8-20(19)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLJJBETHFKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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